

# Structure and properties of 2-Chloro-N-(2-ethylphenyl)isonicotinamide

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## Compound of Interest

Compound Name:	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS No.:	1019323-34-2
Cat. No.:	B3341042

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## Technical Guide: 2-Chloro-N-(2-ethylphenyl)isonicotinamide

Chemical Class: Halogenated Pyridine Carboxamide Primary Application: Agrochemical Active Ingredient (SDHI Analog), Pharmaceutical Intermediate (Kinase Inhibition)

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule combines a halogenated pyridine ring with a sterically hindered aniline derivative. The specific arrangement—an isonicotinamide core (pyridine-4-carboxamide) versus the more common nicotinamide (pyridine-3-carboxamide)—significantly alters its electronic distribution and binding topology compared to commercial standards like Boscalid.

## Structural Specifications

Property	Value/Description
IUPAC Name	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS Registry	Analogous to 57841-44-8 (Nicotinamide isomer)
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClN <sub>2</sub> O
Molecular Weight	260.72 g/mol
SMILES	<chem>CCc1ccccc1NC(=O)c2cc(Cl)nc2</chem>
Core Scaffold	Isonicotinamide (Pyridine-4-carboxamide)
Key Substituents	2-Chloro (Pyridine C2), 2-Ethyl (Phenyl C2)

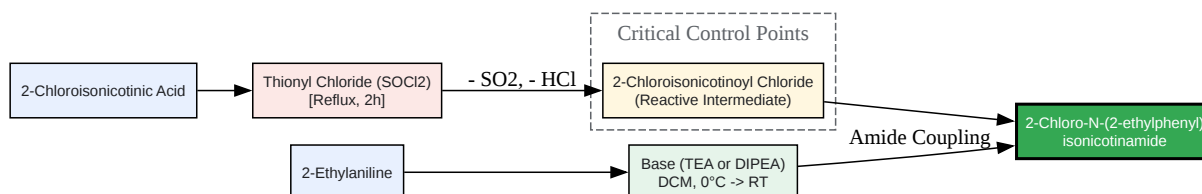
## Physicochemical Properties (Predicted)

Parameter	Value	Technical Implication
LogP (Octanol/Water)	-3.4	Highly lipophilic; suggests good membrane permeability but low aqueous solubility.
TPSA	-42 Å <sup>2</sup>	Polar surface area is dominated by the amide and pyridine nitrogen, favorable for CNS penetration or intracellular targeting.
H-Bond Donors	1 (Amide NH)	Critical for binding to the Ser/Tyr residues in enzyme active sites.
H-Bond Acceptors	2 (Pyridine N, Amide O)	The pyridine nitrogen acts as a key acceptor in kinase hinge regions.
Rotatable Bonds	3	The amide bond and ethyl group allow conformational flexibility, though the ortho-ethyl group restricts rotation (atropisomerism potential).

## Synthetic Methodology

The synthesis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide typically follows a nucleophilic acyl substitution pathway. The presence of the 2-chloro substituent on the pyridine ring requires careful temperature control to prevent nucleophilic attack at the pyridine C2 position (S<sub>N</sub>Ar) by the aniline amine, although the acyl chloride is significantly more reactive.

## Synthesis Workflow (DOT Visualization)



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Figure 1: Convergent synthesis pathway via acid chloride activation. Note the requirement for anhydrous conditions during the intermediate phase.

## Detailed Protocol

### Step 1: Activation (Acid Chloride Formation)

- Reagents: Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous toluene or DCM. Add Thionyl Chloride (SOCl<sub>2</sub>) (1.5 eq) and a catalytic amount of DMF.
- Conditions: Reflux at 80°C for 2–3 hours until gas evolution (SO<sub>2</sub>, HCl) ceases.
- Isolation: Concentrate in vacuo to remove excess SOCl<sub>2</sub>. The resulting 2-chloroisonicotinoyl chloride is moisture-sensitive and should be used immediately.

### Step 2: Amidation (Coupling)

- Setup: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (TEA) (1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
- Addition: Cool the solution to 0°C. Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. The exothermic nature of this reaction requires cooling to prevent side reactions.
- Workup: Allow to warm to room temperature and stir for 4 hours. Wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO<sub>3</sub> and brine.

- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target carboxamide.

## Mechanistic Applications & Biological Activity[4][10][14][15]

This molecule acts as a "privileged scaffold" in two distinct biological contexts: Mitochondrial Respiration Inhibition (Agrochem) and Kinase Modulation (Pharma).

### Succinate Dehydrogenase Inhibition (SDHI)

Similar to Boscalid, this molecule targets Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

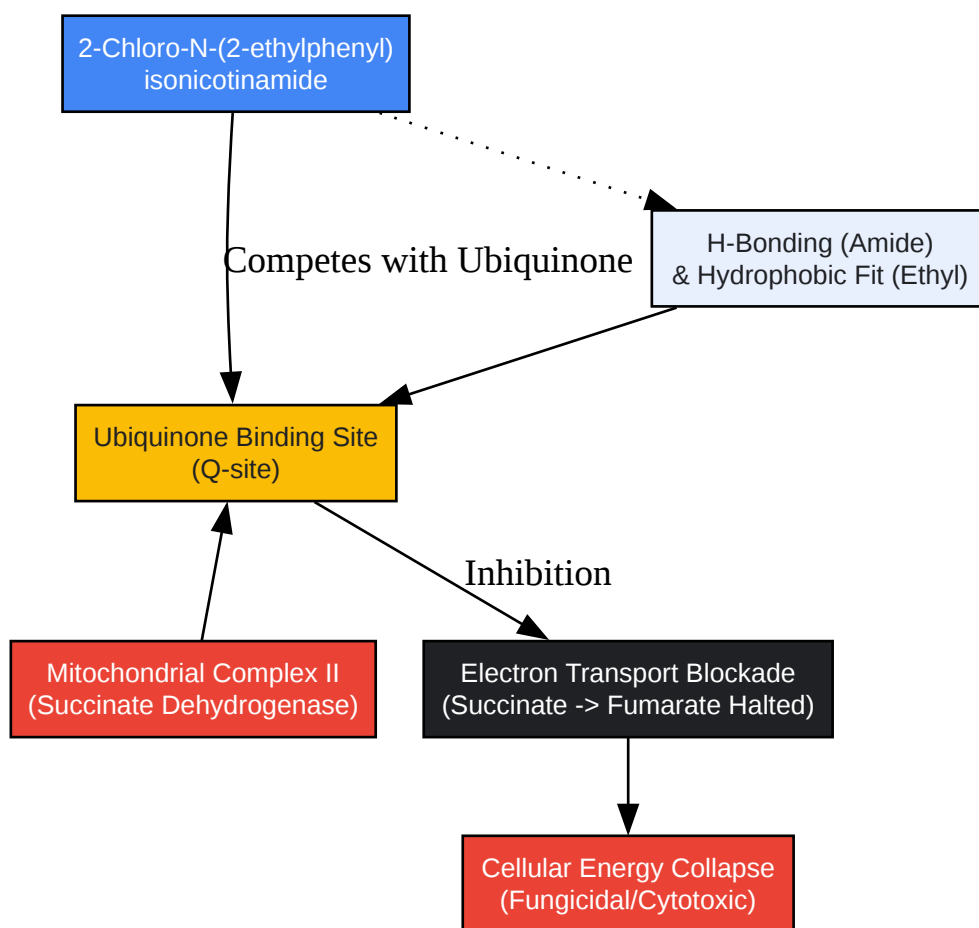
- Mechanism: The amide oxygen and NH form hydrogen bonds with Tyrosine and Serine residues in the ubiquinone-binding pocket (Q-site).
- Role of 2-Ethyl Group: The ortho-ethyl substituent on the phenyl ring creates a "steric lock." It forces the phenyl ring to twist out of plane relative to the amide, filling a specific hydrophobic pocket in the fungal SDH enzyme. This steric bulk is crucial for selectivity against plant/mammalian SDH.
- Role of 2-Chloro Group: The chlorine atom on the pyridine ring serves as a lipophilic anchor and can participate in halogen bonding.

### Kinase Inhibition (VEGFR/GSK-3)

N-aryl isonicotinamides are established pharmacophores for Type II kinase inhibitors.

- Binding Mode: The pyridine nitrogen (N1) often interacts with the hinge region of the kinase (ATP binding site).
- DFG-Out Conformation: The bulky 2-ethylphenyl moiety is designed to occupy the allosteric hydrophobic pocket adjacent to the ATP site, often stabilizing the enzyme in its inactive "DFG-out" conformation.

### Mechanism of Action Diagram (DOT)



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Figure 2: Mechanism of Action for SDHI activity. The molecule competitively binds to the Q-site, disrupting ATP production.

## Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR trends are critical:

- **Pyridine Nitrogen Position:** Shifting from Nicotinamide (3-position) to Isonicotinamide (4-position) generally alters the vector of the hydrogen bond donor/acceptor, often changing the selectivity profile from Broad-Spectrum (Boscalid-like) to specific subsets of pathogens or kinases.
- **The 2-Chloro Handle:** This position is electronically deficient. It allows for late-stage diversification via Suzuki-Miyaura coupling. Replacing the Cl with an aryl group (biaryl formation) typically increases potency significantly (creating Boscalid analogs).

- Ortho-Substitution (2-Ethyl): Replacing the ethyl group with a smaller group (Methyl) may reduce hydrophobic binding energy. Replacing it with a larger group (Isopropyl/t-Butyl) may introduce steric clash, abolishing activity. The ethyl group is often the "Goldilocks" zone for orthogonal hydrophobic pockets.

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